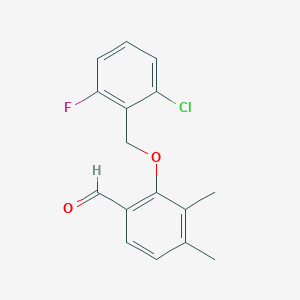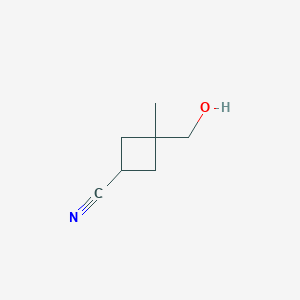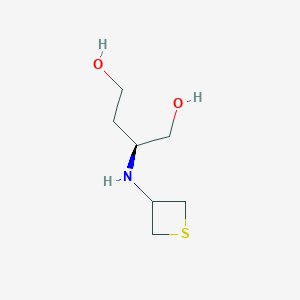
(S)-2-(Thietan-3-ylamino)butane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Thietan-3-ylamino)butane-1,4-diol is an organic compound that features a thietane ring, an amino group, and a butane-1,4-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Thietan-3-ylamino)butane-1,4-diol typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Butane-1,4-diol Backbone: This step involves the coupling of the thietane ring with a butane-1,4-diol derivative under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Thietan-3-ylamino)butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological processes involving sulfur-containing compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Thietan-3-ylamino)butane-1,4-diol would involve its interaction with molecular targets such as enzymes or receptors. The thietane ring and amino group may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Thietan-3-ylamino)butane-1,4-diol: Unique due to the presence of the thietane ring.
(S)-2-(Thietan-3-ylamino)ethane-1,2-diol: Similar structure but with a shorter backbone.
(S)-2-(Thietan-3-ylamino)pentane-1,5-diol: Similar structure but with a longer backbone.
Uniqueness
This compound is unique due to its specific combination of the thietane ring, amino group, and butane-1,4-diol backbone, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
(2S)-2-(thietan-3-ylamino)butane-1,4-diol |
InChI |
InChI=1S/C7H15NO2S/c9-2-1-6(3-10)8-7-4-11-5-7/h6-10H,1-5H2/t6-/m0/s1 |
InChI Key |
CYDADTDTDOHGDS-LURJTMIESA-N |
Isomeric SMILES |
C1C(CS1)N[C@@H](CCO)CO |
Canonical SMILES |
C1C(CS1)NC(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13018736.png)
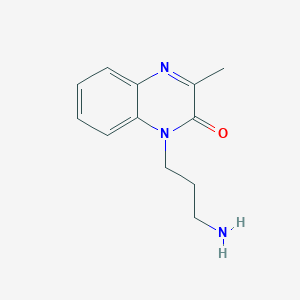
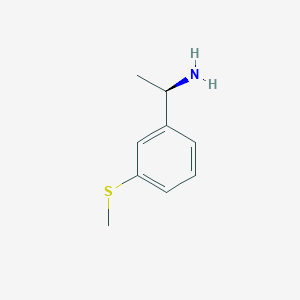
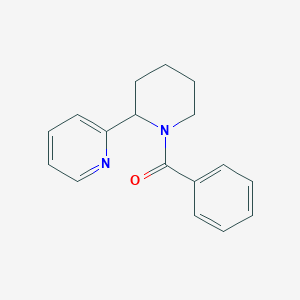
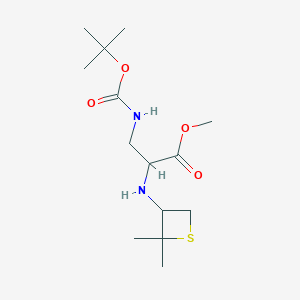
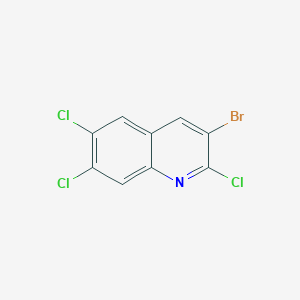
![tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate](/img/structure/B13018763.png)
![1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13018769.png)
![tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13018772.png)
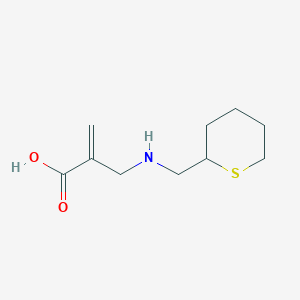
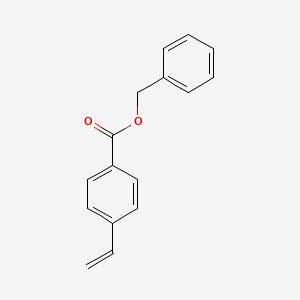
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13018791.png)
